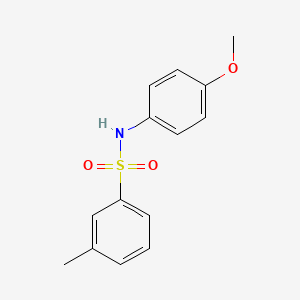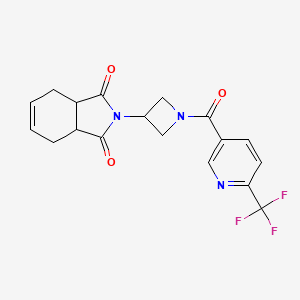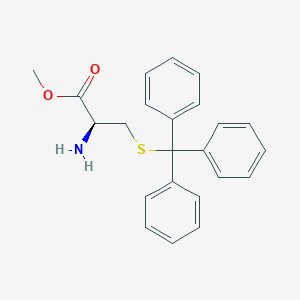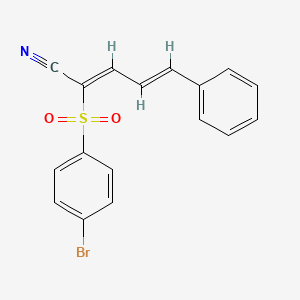![molecular formula C26H34N4O3 B3015951 N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922013-59-0](/img/structure/B3015951.png)
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Agonist Properties
Compounds related to tetrahydroquinolines have been investigated for their dopamine agonist properties, which are crucial for developing treatments for diseases such as Parkinson's disease and depression. A study by Jacob et al. (1981) synthesized a series of N-alkyl-tetrahydroisoquinolines to examine their ability to mimic dopamine's effects, focusing on their potential to dilate the renal artery. This research indicates the importance of structural modifications in enhancing or reducing dopamine-like activity, highlighting the relevance of such compounds in medicinal chemistry (Jacob et al., 1981).
Fluorescent Zinc Sensors
Bisquinoline derivatives, structurally related to the compound , have been synthesized and evaluated as fluorescent zinc sensors. Mikata et al. (2009) explored the fluorescent responses of these compounds toward zinc ions, revealing that the fluorescence intensities vary with the alkyl group's size. This research opens avenues for using such derivatives in cellular fluorescent microscopic analysis, offering insights into zinc's biological roles (Mikata et al., 2009).
HIV-1 Replication Inhibitors
The search for effective HIV-1 replication inhibitors has led to the synthesis of various indole derivatives, including those structurally similar to the compound of interest. Che et al. (2015) identified novel N-arylsulfonyl-indole derivatives as potent inhibitors of HIV-1 replication, demonstrating the potential of such compounds in antiviral therapy (Che et al., 2015).
N-Methylation of Quinolines
Research on N-methylation of quinolines using CO2 and H2 highlights the synthetic utility of these reactions. He et al. (2017) achieved high yields of N-methyl-tetrahydroquinolines (MTHQs), showcasing the efficiency of using CO2 and H2 for the methylation of quinolines. This work underlines the importance of such methodologies in synthesizing useful chemicals and potential therapeutic agents (He et al., 2017).
Blood Coagulation Influences
The synthesis of propanoic acid amides derived from tetrahydroisoquinolines and their impact on blood coagulation has been explored. Limanskii et al. (2009) investigated how these compounds affect hemostasis, finding that certain derivatives can significantly decrease blood coagulation time. Such studies are essential for developing new therapeutic agents targeting blood coagulation disorders (Limanskii et al., 2009).
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-19-6-9-22(10-7-19)28-26(32)25(31)27-18-24(30-13-15-33-16-14-30)21-8-11-23-20(17-21)5-4-12-29(23)2/h6-11,17,24H,3-5,12-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRSLMNFWNYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

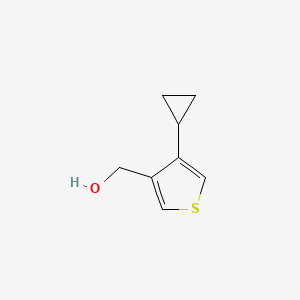
methanone](/img/structure/B3015870.png)
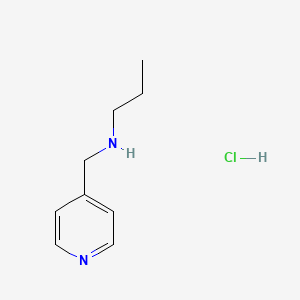
![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)
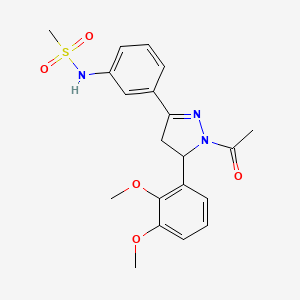
![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)
![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)
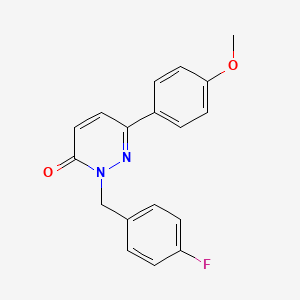
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)
